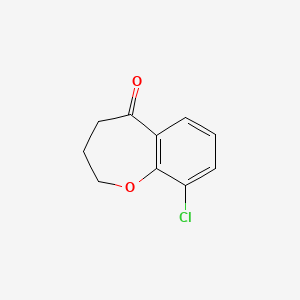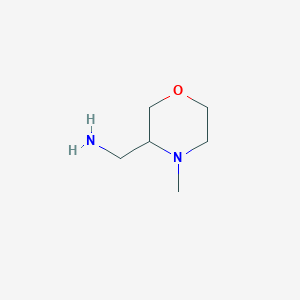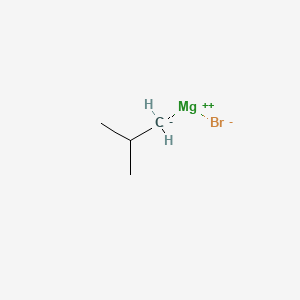
Isobutylmagnesium Bromide
Overview
Description
Isobutylmagnesium Bromide is a Grignard reagent, which is a type of organometallic compound. It is typically used in organic synthesis . It is often used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione .
Synthesis Analysis
Isobutylmagnesium Bromide can be synthesized from 1-Bromo-2-methylpropane . The synthesis involves the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents .Molecular Structure Analysis
The molecular formula of Isobutylmagnesium Bromide is C4H9BrMg . Its molecular weight is 161.32 .Chemical Reactions Analysis
Isobutylmagnesium Bromide is a general Grignard reagent used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione . It can also be used as a reagent in the synthesis of pyrrolidine-based influenza neuraminidase (NA) inhibitors .Physical And Chemical Properties Analysis
Isobutylmagnesium Bromide is a liquid at 20 degrees Celsius . It has a density of 0.941 g/mL at 25 degrees Celsius .Scientific Research Applications
Synthesis of Natural Products
Isobutylmagnesium Bromide is widely used in the total synthesis of complex natural products due to its effectiveness as a Grignard reagent. For instance:
- (+)-Rishirilide B : iBuMgBr plays a crucial role in forming the key intermediate for the synthesis of this natural product .
- Glucolipsin A : It is also employed in the synthesis of Glucolipsin A, which has notable biological activities .
- (+)-Juvabione : Another application is in the synthesis of (+)-Juvabione, a terpenoid with potential insecticidal properties .
Development of Pharmaceutical Agents
iBuMgBr is instrumental in pharmaceutical research, particularly in the development of inhibitors for medical conditions:
Mechanism of Action
Target of Action
Isobutylmagnesium Bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic organic chemistry . The primary targets of Isobutylmagnesium Bromide are organic compounds with electrophilic centers, such as carbonyl groups .
Mode of Action
Isobutylmagnesium Bromide, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The magnesium-bromide fragment in Isobutylmagnesium Bromide acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group .
Biochemical Pathways
The interaction of Isobutylmagnesium Bromide with a carbonyl compound leads to the formation of a new carbon-carbon bond . This process is a key step in many biochemical pathways, particularly in the synthesis of larger organic molecules . For instance, Isobutylmagnesium Bromide has been used in the total synthesis of (+)-rishirilide B, glucolipsin A, and (+)-juvabione .
Pharmacokinetics
It’s important to note that the reactivity of isobutylmagnesium bromide can be influenced by factors such as concentration and temperature .
Result of Action
The molecular effect of the action of Isobutylmagnesium Bromide is the formation of a new carbon-carbon bond . This can result in the synthesis of a variety of organic compounds, depending on the specific reactants used . At the cellular level, these compounds could have various effects, depending on their specific structures and properties .
Action Environment
The action of Isobutylmagnesium Bromide can be influenced by various environmental factors. For instance, the presence of water or oxygen can interfere with the Grignard reaction, leading to decreased yields . Therefore, Grignard reactions, including those involving Isobutylmagnesium Bromide, are typically carried out under anhydrous conditions and in an inert atmosphere .
Safety and Hazards
properties
IUPAC Name |
magnesium;2-methanidylpropane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWATOXYCARFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylmagnesium Bromide | |
CAS RN |
926-62-5 | |
| Record name | Isobutylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



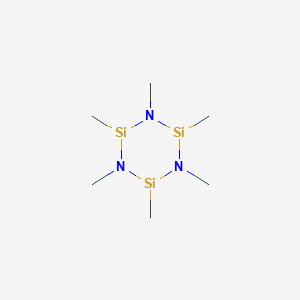




![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
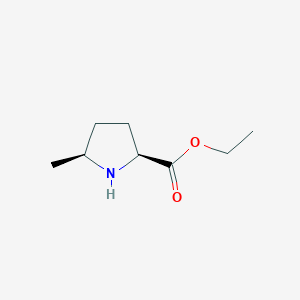
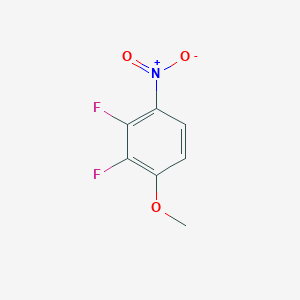
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1588531.png)
![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)
